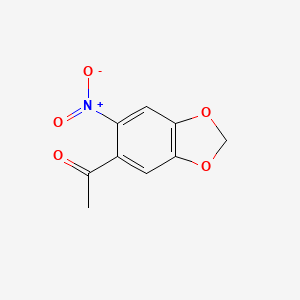
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
Cat. No. B1582326
Key on ui cas rn:
56136-84-6
M. Wt: 209.16 g/mol
InChI Key: BQONDGIXVHVIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06309823B1
Procedure details


Sodium borohydride (10 g; 0.27 mol) was added slowly to a cold, stirring suspension of 53 g (0.25 mol) of 4,5-methylenedioxy-2-nitroacetophenone in 400 mL methanol. The temperature was kept below 10° C. by slow addition of the NaBH4 and external cooling with an ice bath. Stirring was continued at ambient temperature for another two hours, at which time TLC (CH2Cl2) indicated complete conversion of the ketone. The mixture was poured into one liter of ice-water and the resulting suspension was neutralized with ammonium chloride and then extracted three times with 400 mL CH2Cl2 or EtOAc (the product can be collected by filtration and washed at this point, but it is somewhat soluble in water and this results in a yield of only ˜60%). The combined organic extracts were washed with brine, then dried with MgSO4 and evaporated. The crude product was purified from the main byproduct by dissolving it in a minimum volume of CH2Cl2 or THF(˜175 ml) and then precipitating it by slowly adding hexane (1000 ml) while stirring (yield 51 g; 80% overall). It can also be recrystallized (e.g., toluene-hexane), but this reduces the yield.





[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]([C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:9]2[O:15][CH2:16][O:17][C:8]=2[CH:7]=1)=[O:5].C(Cl)Cl.[Cl-].[NH4+]>CO>[CH2:16]1[O:17][C:8]2[C:9](=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:6]([CH:4]([OH:5])[CH3:3])[CH:7]=2)[O:15]1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Five
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
external cooling with an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 400 mL CH2Cl2 or EtOAc (the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
can be collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed at this point, but it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this results in a yield of only ˜60%)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified from the main byproduct
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving it in a minimum volume of CH2Cl2 or THF(˜175 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitating it by slowly adding hexane (1000 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring (yield 51 g; 80% overall)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It can also be recrystallized (e.g., toluene-hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1OC2=CC(=C(C=C2O1)C(C)O)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
